Home > Products > Screening Compounds P91381 > 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one
4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one - 439944-80-6

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one

Catalog Number: EVT-3199808
CAS Number: 439944-80-6
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one is a chemical compound belonging to the isoxazole family, characterized by its unique structural features and potential biological activity. Isoxazoles are five-membered heterocyclic compounds that contain an isoxazole ring, which is a combination of nitrogen and oxygen atoms. This specific compound incorporates a piperidine moiety, contributing to its pharmacological properties.

Source

The synthesis and biological evaluation of isoxazole derivatives have been extensively studied in various scientific literature. The compound 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one has been synthesized through different methodologies, showcasing its relevance in medicinal chemistry and drug development .

Classification

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one can be classified as:

  • Heterocyclic compound: Contains a ring structure with at least one atom that is not carbon.
  • Isoxazole derivative: A specific type of heterocycle known for its potential biological activity.
  • Piperidine derivative: Incorporates a piperidine ring, which is often associated with various pharmacological effects.
Synthesis Analysis

Methods

The synthesis of 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one typically involves several key steps:

  1. Formation of the Isoxazole Ring: The initial step often includes the reaction of hydroxylamine with appropriate carbonyl compounds or nitriles to form the isoxazole structure.
  2. Piperidine Integration: The piperidine moiety can be introduced through nucleophilic substitution reactions or coupling reactions with piperidine derivatives.
  3. Final Modifications: Further modifications may include alkylation or acylation to achieve the desired ethyl substitution at the 4-position of the isoxazole ring.

Technical Details

For instance, one synthetic route involves using ethyl acetoacetate and piperidine derivatives under reflux conditions, followed by hydrolysis and cyclization to yield the target compound. Reaction conditions such as temperature, solvents (e.g., ethanol), and catalysts (e.g., EDCI) play crucial roles in optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This indicates that the compound contains twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Data

The structural formula reveals:

  • Isoxazole Ring: A five-membered ring consisting of three carbon atoms and two heteroatoms (nitrogen and oxygen).
  • Piperidine Ring: A six-membered saturated ring containing five carbon atoms and one nitrogen atom.

The presence of substituents such as the ethyl group enhances the lipophilicity and potential bioactivity of the compound.

Chemical Reactions Analysis

Reactions

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one can undergo various chemical reactions typical for isoxazole derivatives:

  1. Nucleophilic Substitution: The nitrogen in the piperidine ring can act as a nucleophile, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic character of the isoxazole ring may undergo electrophilic substitution reactions under appropriate conditions.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at specific functional groups.

Technical Details

These reactions are significant for modifying the compound to enhance its pharmacological properties or to create analogs for further study .

Mechanism of Action

Process

The mechanism of action for 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one largely depends on its interaction with biological targets such as enzymes or receptors. Isoxazole derivatives have been noted for their potential inhibitory effects on various enzymes involved in disease pathways, particularly in cancer therapy.

Data

Research indicates that compounds like this may inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression . The binding affinity and specificity towards these targets are essential for their therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Reported melting points range from 152 °C to 154 °C depending on purity .

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases, especially cancers.
  2. Biological Research: Investigating mechanisms of action related to enzyme inhibition and cellular processes.
  3. Pharmaceutical Development: Exploring formulations that enhance bioavailability and therapeutic effects.
Introduction to 4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one in Contemporary Drug Discovery

The structural hybrid 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one exemplifies contemporary strategies in rational drug design, merging a bioactive isoxazolone core with a conformationally constrained piperidine scaffold. This bicyclic architecture targets pharmacologically relevant enzymes and receptors through precise spatial positioning of hydrogen bond donors/acceptors and hydrophobic domains. Isoxazole-piperidine hybrids bridge critical gaps in pharmacophore development for conditions with limited therapeutic options—including fibrinolysis disorders, castration-resistant prostate cancer (CRPC), and drug-resistant viral infections—where conventional monocyclic scaffolds show suboptimal target engagement or pharmacokinetic profiles [1] [8]. Their emergence responds to the urgent need for molecules capable of disrupting protein-protein interactions (PPIs) and multi-domain enzymatic complexes inaccessible to traditional flat aromatic systems.

Molecular Design Rationale for Bicyclic Heterocyclic Scaffolds in Targeted Therapeutics

Bicyclic heterocycles like the isoxazolone-piperidine framework confer three-dimensional complexity essential for selective target modulation. The 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one scaffold integrates these features:

  • Stereoelectronic Complementarity: The isoxazolone ring’s lactam carbonyl (hydrogen-bond acceptor) and N-H (hydrogen-bond donor) enable dual interactions with catalytic residues (e.g., serine proteases in fibrinolysis pathways), while the ethyl group at C4 enhances hydrophobic packing in subsites resistant to polar ligands [1] [6].
  • Conformational Restriction: Piperidine’s chair conformation pre-organizes the scaffold for high-affinity binding, reducing entropy penalties upon target engagement. Nitrogen protonation at physiological pH facilitates membrane penetration and ionic locking with aspartate/glutamate residues in targets like 15-lipoxygenase (15-LOX) or androgen receptor (AR) [6] [8].
  • Synthetic Versatility: Piperidine N-functionalization (amidation, alkylation) and isoxazolone C4/C5 modification permit rapid diversification to optimize potency, selectivity, and ADME properties, as demonstrated in anti-LOX derivatives achieving IC₅₀ values of 0.36 ± 0.15 μM [6].

Table 1: Pharmacological Profiles of Key Isoxazolone-Piperidine Hybrids

CompoundBiological TargetActivity (IC₅₀/EC₅₀)Structural FeaturesSource
7e Triazole-Isoxazolone-PiperidineSoybean 15-LOX0.36 ± 0.15 μM1-Phenylcarbamoyl piperidine, ethyltriazolethiol [6]
Nucleozin Derivative 1bInfluenza A Nucleoprotein0.235 μMIsoxazol-4-carboxamide, 2-methoxyphenyl, piperidine [10]
AR Antagonist 5Androgen Receptor (T877A mutant)1.2 μM (LNCaP cells)(Z)-4-(4-diethylaminophenylmethylene)-3-phenyl-5(4H)-isoxazolone [8]

Strategic Positioning of Isoxazole-Piperidine Hybrids in Small Molecule Pharmacotherapeutics

Isoxazole-piperidine hybrids occupy distinct niches in pharmacotherapeutics due to their dual capacity for targeted polypharmacology and tissue-selective distribution:

  • Fibrinolysis Regulation: Derivatives like those in EP2417131A1 act as plasmin inhibitors through lysine mimetic effects, where the protonated piperidine nitrogen mimics the ε-amino group of lysine, blocking fibrin binding. This mechanism enables treatment of hereditary angioedema and menorrhagia without thrombotic complications—addressing limitations of tranexamic acid (high-dose GI toxicity) [1].
  • Oncology: In CRPC, scaffolds such as 4-(N-benzyl-N-nitrophenyl)aminopyrrole-2-carboxamide leverage the isoxazole-piperidine motif to antagonize T877A-mutated AR by displacing helix-12, disrupting coactivator recruitment. This overcomes agonism by hydroxyflutamide in mutated receptors [8].
  • Antiviral Applications: Anti-influenza derivatives (e.g., 1b) aggregate viral nucleoprotein via piperidine-mediated hydrophobic stacking and isoxazole polar contacts, inhibiting nuclear transport. EC₅₀ values of 0.235 μM against H1N1 surpass ribavirin (9.891 μM) [10].
  • Immunomodulation: Isoxazole-piperidine cores in compounds like VGX-1027 suppress TNF-α/IL-1β by inhibiting NF-κB/p38 MAPK pathways, showing efficacy in collagen-induced arthritis models [4].

Historical Evolution of Isoxazolone Derivatives as Privileged Structural Motifs

Isoxazolones transitioned from synthetic intermediates to privileged pharmacophores through iterative structural refinements:

  • First-Generation (1960s–1990s): Early isoxazolones (e.g., leflunomide metabolite) featured simple 3,5-disubstituted rings for autoimmune disease management, acting as dihydroorotate dehydrogenase inhibitors. Their limitations (hepatotoxicity, narrow target spectrum) spurred bicyclic adaptations [4].
  • Second-Generation (2000s–2010s): Fusion with piperidine/piperazine enhanced blood-brain barrier penetration and target versatility. Parecoxib (COX-2 inhibitor) demonstrated isoxazole’s capacity for isoform selectivity, while ISO-1 pioneered MIF tautomerase inhibition via sp³-hybridized C5 substituents [4] [8].
  • Contemporary Hybrids (2020s–Present): Incorporation of 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one addresses multi-factorial diseases:
  • Anti-Inflammatory Derivatives: 5-LOX/COX-2 dual inhibitors (e.g., compound 40) use ethyl-piperidine to occupy hydrophobic arachidonate channels (IC₅₀ 0.92 μM) [4] [6].
  • Anticancer Agents: Tubulin polymerization inhibitors exploit the scaffold’s rigidity to bind colchicine sites, overcoming P-glycoprotein efflux [3].

Table 2: Evolution of Isoxazolone Derivatives in Drug Discovery

EraRepresentative AgentsTherapeutic ApplicationStructural Advancements
1960s–1990sLeflunomideAutoimmune diseasesMonocyclic isoxazole; metabolic activation
2000s–2010sParecoxib, ISO-1Inflammation, oncologyBicyclic systems; sp³-carbon integration
2020s–Present4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one hybridsCRPC, antiviral, immunomodulationPiperidine fusion; 3D vectoration for PPIs

The trajectory underscores a shift from planar aromatic systems to sp³-enriched bicyclic architectures, enabling high-affinity engagement with previously "undruggable" targets through optimized steric and electronic complementarity.

Properties

CAS Number

439944-80-6

Product Name

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one

IUPAC Name

4-ethyl-5-piperidin-4-yl-1,2-oxazol-3-one

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-2-8-9(14-12-10(8)13)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13)

InChI Key

NKLHMQIBLBZVKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(ONC1=O)C2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.